molecular formula C19H28N2O2 B5828120 2-Cyclohexyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

2-Cyclohexyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

Cat. No.: B5828120
M. Wt: 316.4 g/mol
InChI Key: RKZQOLKMUYOMRZ-UHFFFAOYSA-N
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Description

2-Cyclohexyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone is a chemical compound that has garnered interest in various fields of scientific research. It is characterized by a cyclohexyl group attached to an ethanone moiety, which is further connected to a piperazine ring substituted with a methoxyphenyl group. This compound is known for its potential therapeutic applications, particularly in targeting alpha1-adrenergic receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone typically involves the reaction of cyclohexyl ketone with 1-(2-methoxyphenyl)piperazine under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a suitable solvent like acetonitrile. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the cyclohexyl and piperazine moieties.

    Reduction: Reduced forms of the ethanone group.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

2-Cyclohexyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological receptors, particularly alpha1-adrenergic receptors.

    Medicine: Potential therapeutic applications in treating conditions like hypertension and cardiac arrhythmias.

    Industry: Utilized in the development of pharmaceuticals and as an intermediate in organic synthesis.

Mechanism of Action

The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. It acts as an antagonist, blocking the action of endogenous catecholamines like norepinephrine and epinephrine. This blockade leads to the relaxation of smooth muscles in blood vessels, resulting in vasodilation and a subsequent decrease in blood pressure. The molecular targets include the alpha1A, alpha1B, and alpha1D subtypes of adrenergic receptors.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant that also targets alpha1-adrenergic receptors.

    Naftopidil: Used in the treatment of benign prostatic hyperplasia and acts on alpha1-adrenergic receptors.

    Urapidil: An antihypertensive agent that targets both alpha1-adrenergic receptors and 5-HT1A receptors.

Uniqueness

2-Cyclohexyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its cyclohexyl group and methoxyphenyl substitution on the piperazine ring contribute to its high affinity and selectivity for alpha1-adrenergic receptors, making it a valuable compound for therapeutic research.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-cyclohexyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-23-18-10-6-5-9-17(18)20-11-13-21(14-12-20)19(22)15-16-7-3-2-4-8-16/h5-6,9-10,16H,2-4,7-8,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZQOLKMUYOMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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